molecular formula C13H19ClN2O3 B14799700 (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

Cat. No.: B14799700
M. Wt: 286.75 g/mol
InChI Key: CKKROMVDYCACLR-UTONKHPSSA-N
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Description

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group, an aminomethyl group, and a morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride typically involves the reaction of benzylamine with morpholine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the benzyl and aminomethyl groups.

    Benzylamine: Lacks the morpholine ring but contains the benzyl group.

    Aminomethylmorpholine: Contains the aminomethyl group and morpholine ring but lacks the benzyl group.

Uniqueness

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1

InChI Key

CKKROMVDYCACLR-UTONKHPSSA-N

Isomeric SMILES

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CN.Cl

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN.Cl

Origin of Product

United States

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